molecular formula C19H22N2O4S B268397 2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide

2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B268397
M. Wt: 374.5 g/mol
InChI Key: CYSUIINROVMDJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which are designed to target specific proteins that play a role in the growth and spread of cancer cells.

Mechanism of Action

2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide works by inhibiting the activity of several different protein kinases that are involved in the growth and survival of cancer cells. Specifically, it targets the spleen tyrosine kinase (SYK) and the Bruton's tyrosine kinase (BTK), both of which are critical for the survival and proliferation of B-cell lymphomas.
Biochemical and Physiological Effects
2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide is its specificity for the SYK and BTK kinases, which makes it a promising candidate for the treatment of B-cell lymphomas. However, like many other protein kinase inhibitors, it may have limited efficacy against certain types of cancer and may also be associated with side effects such as gastrointestinal toxicity.

Future Directions

There are several potential future directions for the development of 2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide and other protein kinase inhibitors. One area of focus is the identification of biomarkers that can be used to predict which patients are most likely to respond to these drugs. Additionally, researchers are exploring the use of combination therapies that target multiple signaling pathways in cancer cells, in order to improve their efficacy and minimize the risk of resistance. Finally, there is ongoing research into the development of new protein kinase inhibitors with improved potency and selectivity.

Synthesis Methods

The synthesis of 2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide involves several steps, including the reaction of 4-(tetrahydro-2-furanylmethyl)aniline with p-toluenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 2-phenylacetyl chloride to yield the final product.

Scientific Research Applications

2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to have potent activity against a variety of cancer cell lines, including those that are resistant to other types of chemotherapy.

properties

Product Name

2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C19H22N2O4S/c22-19(13-15-5-2-1-3-6-15)21-16-8-10-18(11-9-16)26(23,24)20-14-17-7-4-12-25-17/h1-3,5-6,8-11,17,20H,4,7,12-14H2,(H,21,22)

InChI Key

CYSUIINROVMDJX-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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